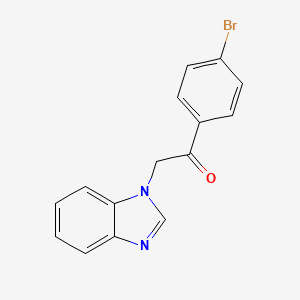
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone
Übersicht
Beschreibung
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone, also known as BIP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is not fully understood. However, it has been suggested that 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its potent anti-inflammatory and anti-cancer properties. 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been shown to be effective in various in vitro and in vivo models of inflammation and cancer. Another advantage of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its relatively low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone. Another direction is the exploration of the potential therapeutic applications of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone and to identify its molecular targets. Finally, the development of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone derivatives with improved pharmacological properties could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for further research. Although there are some limitations to its use in lab experiments, the future directions for the study of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone are promising and could lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with o-phenylenediamine in the presence of a base. Another method involves the reaction of 4-bromobenzoyl chloride with o-phenylenediamine in the presence of a base. Both methods result in the formation of 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Wang et al. (2019), 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone was found to inhibit the growth of human colorectal cancer cells by inducing apoptosis. Another study by Zhang et al. (2018) demonstrated that 2-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)ethanone has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)15(19)9-18-10-17-13-3-1-2-4-14(13)18/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWELRPHGNMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320214 | |
| Record name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
163729-32-6 | |
| Record name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
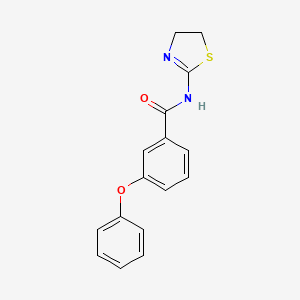
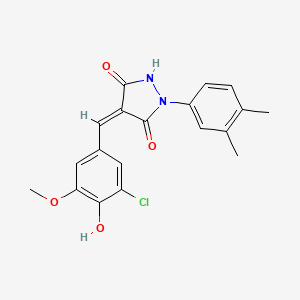
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)

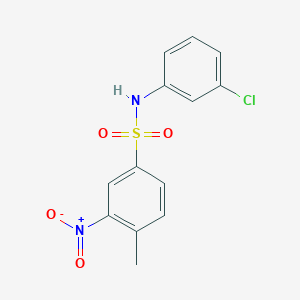

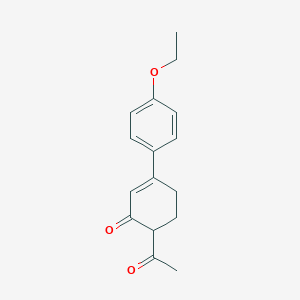
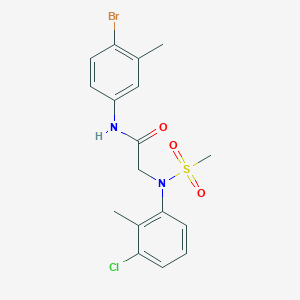
![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)